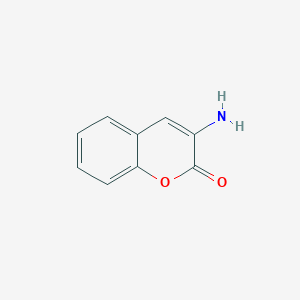














|
REACTION_CXSMILES
|
C([C:4]1[C:5](=[O:16])[O:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10](Cl)=[C:9](O)[CH:8]=2)(O)=O.C([N:20](C(C)C)CC)(C)C.ClCOCC1C=CC=CC=1.CN(C)CCN>C1COCC1.CN(C=O)C>[O:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[C:4]([NH2:20])[C:5]1=[O:16]
|


|
Name
|
|
|
Quantity
|
480 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
241 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1C(OC2=CC(=C(C=C2C1)Cl)O)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
200 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
460 μL
|
|
Type
|
reactant
|
|
Smiles
|
ClCOCC1=CC=CC=C1
|
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 20 minutes under nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred for another 2 hours at room temperature
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
to react at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
vacuum again overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
purified on a silica gel column (chloroform: methanol=95:5 as eluent)
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=O)C(=CC2=CC=CC=C12)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 190 mg | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 117.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |